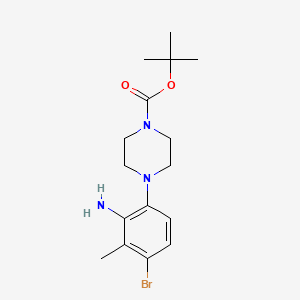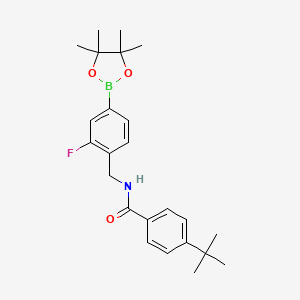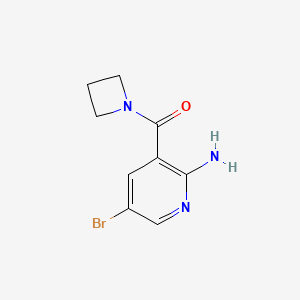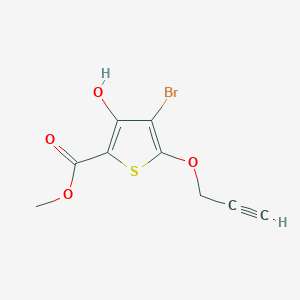
2-Chloro-4-(3,5-dichlorophenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(3,5-dichlorophenyl)pyridine: is a heterocyclic organic compound with the following chemical structure:
This compound belongs to the pyridine family and contains both chlorine and fluorine atoms. Its systematic name is This compound . Let’s explore its preparation methods, chemical reactions, and applications.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of 2-Chloro-4-(3,5-dichlorophenyl)pyridine . One common method involves the Suzuki–Miyaura coupling reaction, which joins aryl halides (such as chlorobenzene) with boronic acids or boron reagents. In this case, the boron reagent would be an organoboron compound. The reaction proceeds under mild conditions and is widely used in organic synthesis .
Industrial Production: The industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions using appropriate catalysts and optimized conditions. The choice of boron reagents plays a crucial role in achieving high yields and selectivity.
Analyse Des Réactions Chimiques
Reactivity:
2-Chloro-4-(3,5-dichlorophenyl)pyridine: undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions.
Oxidation and Reduction: Depending on reaction conditions, it may undergo oxidation or reduction processes.
Arylation: It can serve as an arylating agent in cross-coupling reactions.
Boron Reagents: As mentioned earlier, boron reagents play a crucial role in its synthesis.
Palladium Catalysts: These are essential for Suzuki–Miyaura coupling.
Base: Often used to facilitate the coupling reaction.
Major Products: The major products formed from its reactions include arylated derivatives and substituted pyridines.
Applications De Recherche Scientifique
Chemistry:
Building Block: Researchers use it as a building block for more complex molecules.
Functional Materials: It contributes to the design of functional materials due to its unique structure.
Biological Studies: Scientists investigate its interactions with biological targets.
Drug Discovery: It may serve as a lead compound for drug development.
Agrochemicals: It finds applications in crop protection.
Materials Science: Used in the synthesis of materials with specific properties.
Mécanisme D'action
The exact mechanism by which 2-Chloro-4-(3,5-dichlorophenyl)pyridine exerts its effects depends on its specific application. It likely interacts with cellular targets, affecting pathways relevant to its intended purpose.
Comparaison Avec Des Composés Similaires
While there are no direct analogs with identical substituents, we can compare it to related pyridine derivatives. Its unique combination of chlorine and fluorine atoms sets it apart from other compounds.
Propriétés
Formule moléculaire |
C11H6Cl3N |
|---|---|
Poids moléculaire |
258.5 g/mol |
Nom IUPAC |
2-chloro-4-(3,5-dichlorophenyl)pyridine |
InChI |
InChI=1S/C11H6Cl3N/c12-9-3-8(4-10(13)6-9)7-1-2-15-11(14)5-7/h1-6H |
Clé InChI |
LMUZCEYYHRGVMN-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1C2=CC(=CC(=C2)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Ethanone, 1-[4-(1-phenylethyl)phenyl]-](/img/structure/B12077411.png)




